Cas no 2172260-99-8 (4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)but-2-ynoic acid)

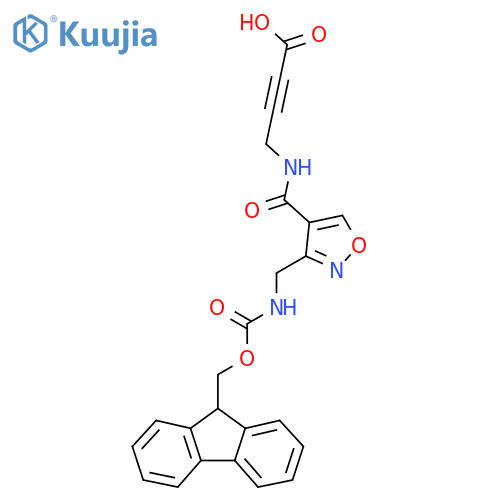

2172260-99-8 structure

商品名:4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)but-2-ynoic acid

4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)but-2-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)but-2-ynoic acid

- 4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid

- 2172260-99-8

- EN300-1550955

-

- インチ: 1S/C24H19N3O6/c28-22(29)10-5-11-25-23(30)20-14-33-27-21(20)12-26-24(31)32-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,14,19H,11-13H2,(H,25,30)(H,26,31)(H,28,29)

- InChIKey: KDMQRLYNENAJNU-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC1C(C(NCC#CC(=O)O)=O)=CON=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 445.12738533g/mol

- どういたいしつりょう: 445.12738533g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 33

- 回転可能化学結合数: 7

- 複雑さ: 783

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 131Ų

4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)but-2-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1550955-0.1g |

4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |

2172260-99-8 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1550955-0.05g |

4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |

2172260-99-8 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1550955-1.0g |

4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |

2172260-99-8 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1550955-1000mg |

4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |

2172260-99-8 | 1000mg |

$3368.0 | 2023-09-25 | ||

| Enamine | EN300-1550955-500mg |

4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |

2172260-99-8 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1550955-0.5g |

4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |

2172260-99-8 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1550955-2.5g |

4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |

2172260-99-8 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1550955-0.25g |

4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |

2172260-99-8 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1550955-50mg |

4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |

2172260-99-8 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1550955-2500mg |

4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |

2172260-99-8 | 2500mg |

$6602.0 | 2023-09-25 |

4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)but-2-ynoic acid 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

2172260-99-8 (4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)but-2-ynoic acid) 関連製品

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 55290-64-7(Dimethipin)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量